molecular formula C12H8Cl2N8O2 B14487908 4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) CAS No. 63562-27-6

4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)

Cat. No.: B14487908
CAS No.: 63562-27-6
M. Wt: 367.15 g/mol
InChI Key: BEAHXDJQVQFBQY-UHFFFAOYSA-N
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Description

4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a 1,3-phenylenebis(oxy) linkage and two 6-chloro-1,3,5-triazin-2-amine groups. This compound is often used in scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) typically involves the reaction of 1,3-phenylenebis(oxy) with 6-chloro-1,3,5-triazin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.

Scientific Research Applications

4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The triazine rings play a crucial role in these interactions, as they can form stable complexes with various biomolecules. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-aminophenoxy)benzene
  • 4,4’-[1,3-Phenylenebis(oxy)]bis(benzenamine)
  • 6-Chloro-1,3,5-triazine-2,4-diamine

Uniqueness

4,4’-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine) is unique due to its dual triazine rings and the 1,3-phenylenebis(oxy) linkage. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

63562-27-6

Molecular Formula

C12H8Cl2N8O2

Molecular Weight

367.15 g/mol

IUPAC Name

4-[3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenoxy]-6-chloro-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H8Cl2N8O2/c13-7-17-9(15)21-11(19-7)23-5-2-1-3-6(4-5)24-12-20-8(14)18-10(16)22-12/h1-4H,(H2,15,17,19,21)(H2,16,18,20,22)

InChI Key

BEAHXDJQVQFBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC(=N2)N)Cl)OC3=NC(=NC(=N3)N)Cl

Origin of Product

United States

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